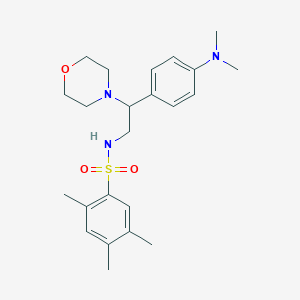

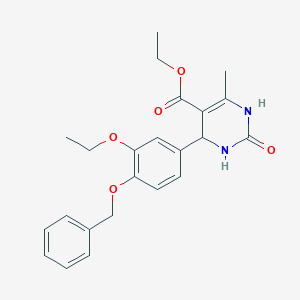

![molecular formula C21H28N2O4S2 B2487720 4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide CAS No. 946227-26-5](/img/structure/B2487720.png)

4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex molecules like 4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide often involves multi-step chemical reactions, starting from simpler precursors to achieve the desired structure. While specific synthesis pathways for this exact compound may not be widely documented, general methods for synthesizing similar compounds involve reactions like cycloadditions, functional group transformations, and the use of organometallic reagents. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes, showcasing the versatility of sulfonamide groups in synthesis processes (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by their distinctive functional groups, which significantly influence their chemical behavior and interactions. Crystal structure analysis, such as that performed on similar sulfonamide compounds, reveals intricate details about molecular geometry, hydrogen bonding, and π-π interactions, which are crucial for understanding the compound's stability and reactivity (Balu & Gopalan, 2013).

Chemical Reactions and Properties

Sulfonamides participate in a variety of chemical reactions, reflecting their utility in organic synthesis and potential pharmaceutical applications. Their reactivity can be explored through the synthesis of caged compounds, demonstrating the functional versatility of the sulfonamide group (Aoki et al., 2008). Additionally, the synthesis of N-(Boc) nitrone equivalents from tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates exemplifies the chemical transformations that these compounds can undergo, providing valuable building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are intrinsically linked to their molecular structure. The extensive π–π interactions and hydrogen bonding, as observed in related compounds, play a critical role in determining these properties (Balu & Gopalan, 2013).

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Synthesis

4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide is part of a broader class of compounds known for their complex chemical structures and potential for various applications in chemistry and biochemistry. For instance, copper(II) complexes with sulfonamides derived from 2-picolylamine, including compounds related to 4-tert-butylbenzenesulfonamide, have been studied for their potential as chemical nucleases. These complexes exhibit unique coordination compounds with CuL2 stoichiometry and have been characterized by spectroscopic methods, including EPR measurements. They act as chemical nucleases in the presence of ascorbate/H2O2, with reactive oxygen species being the hydroxyl and the singlet oxygen-like species (Macías et al., 2006).

Pharmaceutical Research

In the realm of pharmaceutical research, the synthesis and pro-apoptotic effects of new sulfonamide derivatives have been explored, focusing on their potential in activating p38/ERK phosphorylation in cancer cells. These studies involve compounds bearing the sulfonamide fragment, which have shown significant potential in reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes, mediated likely by the activation of p38 (Cumaoğlu et al., 2015).

Material Science and Catalysis

Another area of application involves the use of tert-butyl hydroperoxide in the synthesis of 3-arylsulfonylquinoline derivatives, highlighting a method for the synthesis of these compounds through a sulfonylation-cyclization-aromatization process. This offers a straightforward route for the formation of C-S bonds and quinoline rings in one step, which is significant for the development of pharmaceutical drugs and materials science (Zhang et al., 2016).

Analytical and Structural Chemistry

The synthesis and crystal structure of compounds related to 4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide, such as 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, have been investigated to understand their molecular structures and potential interactions. These studies provide insights into their extensive π–π interactions and nearly linear intermolecular N–H···N hydrogen bonds, which are crucial for their reactivity and potential applications in catalysis and material synthesis (Balu & Gopalan, 2013).

Eigenschaften

IUPAC Name |

4-tert-butyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S2/c1-5-28(24,25)23-14-6-7-16-8-11-18(15-20(16)23)22-29(26,27)19-12-9-17(10-13-19)21(2,3)4/h8-13,15,22H,5-7,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFECXWCHDAWLEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

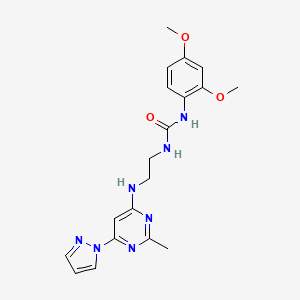

![8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2487640.png)

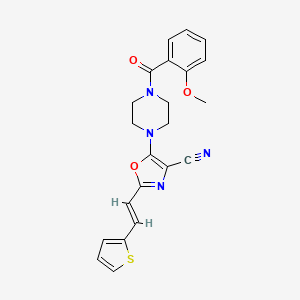

![2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane](/img/structure/B2487643.png)

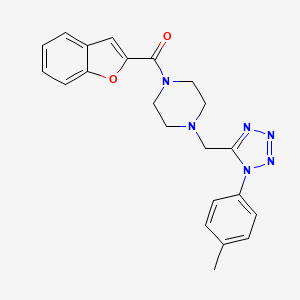

![5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2487644.png)

![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2487648.png)

![(2,2-Difluoroethyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2487649.png)

![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)

![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)